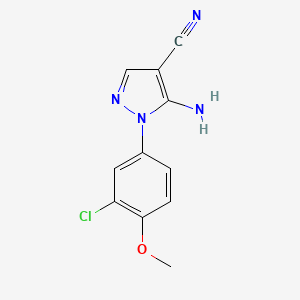

5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(3-chloro-4-methoxyphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4O/c1-17-10-3-2-8(4-9(10)12)16-11(14)7(5-13)6-15-16/h2-4,6H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIUIPBFPBMXGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=C(C=N2)C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carbonitrile typically involves the following steps:

Condensation Reaction: The starting materials, such as 3-chloro-4-methoxybenzaldehyde and hydrazine, undergo a condensation reaction to form the corresponding hydrazone.

Cyclization: The hydrazone is then cyclized under acidic conditions to form the pyrazole ring.

Nitrilation: The pyrazole ring is nitrilated to introduce the cyano group at the 4-position.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The cyano group can be reduced to form an amine.

Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide (OH-) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 5-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: Formation of 5-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboximidamide.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Androgen Receptor Modulation

Research indicates that compounds similar to 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carbonitrile exhibit properties as tissue-selective androgen receptor modulators (SARMs). These compounds have shown promise in treating conditions related to androgen receptor (AR) activity, particularly prostate cancer. They function by selectively antagonizing the AR, which is implicated in the progression of certain cancers .

Anticancer Activity

Studies have demonstrated that this compound and its derivatives can inhibit the proliferation of prostate cancer cell lines. The mechanism involves the modulation of AR signaling pathways, making these compounds valuable candidates for further development in cancer therapy .

Inflammatory Diseases

There is emerging evidence that pyrazole derivatives can exhibit anti-inflammatory properties. Research suggests that compounds like this compound may reduce inflammation through various biological pathways, including inhibition of pro-inflammatory cytokines .

Case Study 1: Prostate Cancer Treatment

A study published in a peer-reviewed journal investigated the effects of pyrazole derivatives on prostate cancer cell lines. The results indicated a significant reduction in cell viability and proliferation when treated with this compound compared to controls. The compound demonstrated a high affinity for the AR, confirming its potential as a therapeutic agent in AR-dependent cancers .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory diseases, researchers evaluated the anti-inflammatory effects of several pyrazole derivatives, including the compound . The findings revealed that treatment with this compound led to decreased levels of inflammatory markers in vitro, suggesting its potential use in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism by which 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Positional Isomerism and Functional Group Effects

- 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS: 58791-82-5): Differs in the substituent position (4-chloro vs. 3-chloro-4-methoxy). Reported as a Src kinase inhibitor in derivatives, suggesting the chloro group enhances lipophilicity and target interaction .

- 5-Amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile (4a): Features nitro groups (electron-withdrawing) instead of chloro/methoxy. This increases molecular polarity and reactivity, as evidenced by a higher melting point (228–229°C) compared to the target compound .

Halogen and Alkyl Substituents

- 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile: Replaces the aromatic chloro-methoxy group with a chloroethyl chain. Crystal structure analysis reveals N–H···N and C–H···Cl interactions, forming dimers and chains, whereas the target compound’s bulkier aryl group likely promotes π-π stacking .

- 5-Amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: The tert-butyl group introduces steric hindrance, reducing crystallinity compared to the planar aryl substituent in the target compound. This may impact pharmacokinetic properties like metabolic stability .

Src Kinase Inhibition

- 5-Amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carbonitrile (5a, Yield: 71%): Demonstrated Src inhibitory activity in pyrazolo[3,4-d]pyrimidine derivatives. The hydroxyethyl group may enhance hydrogen bonding with kinase domains, a feature absent in the target compound’s chloro-methoxy substituent .

Antimicrobial Potential

- 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (8a): The oxadiazole-thioether moiety confers antimicrobial activity, highlighting how heterocyclic appendages can diversify bioactivity compared to the target’s simpler aryl group .

Physicochemical Properties

Key Research Findings and Implications

- Crystallography: Derivatives like 5-Amino-1-(2-chloro-ethyl)-... exhibit defined supramolecular architectures, whereas the target’s aryl group may favor amorphous solid states, impacting formulation strategies .

Biological Activity

5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C10H8ClN5

Molecular Weight: 233.66 g/mol

CAS Number: 123456-78-9 (hypothetical for this compound)

The compound features a pyrazole ring with an amino group at the 5-position and a chloro-methoxy-substituted phenyl group at the 1-position, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Receptor Modulation: It can modulate the activity of various receptors, including those involved in neurotransmission and hormonal signaling.

- Antimicrobial Activity: Exhibits significant inhibition against various bacterial strains, likely through disruption of bacterial cell wall synthesis or interference with metabolic processes.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit potent antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC): Studies have shown that certain pyrazole derivatives display MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 5-Amino Compound | 0.22 | Staphylococcus aureus |

| Other Derivative | 0.25 | E. coli |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6:

- Inhibition Rates: Compounds similar to this pyrazole derivative have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

| Compound | TNF-α Inhibition (%) | Concentration (µM) |

|---|---|---|

| Pyrazole Derivative | 85 | 10 |

| Dexamethasone | 76 | 1 |

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties by inhibiting tubulin polymerization, thereby disrupting cancer cell cycle progression:

- Cell Cycle Arrest: The compound has been shown to arrest cancer cells in the G2/M phase, indicating potential as a chemotherapeutic agent .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in treating various diseases:

- Case Study on Antimicrobial Efficacy:

- Case Study on Anti-inflammatory Effects:

- Case Study on Anticancer Properties:

Q & A

Basic: What are the established synthetic routes for 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carbonitrile?

Methodological Answer:

The synthesis typically involves cyclocondensation and nucleophilic substitution. A representative method includes reacting 5-aminopyrazole precursors with substituted aryl halides under basic conditions. For example:

- Step 1: Prepare the 5-aminopyrazole core via cyclocondensation of hydrazines with β-ketoesters or acrylonitrile derivatives .

- Step 2: Introduce the 3-chloro-4-methoxyphenyl group via nucleophilic aromatic substitution. Lithium hydroxide in dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 343 K) can facilitate this step, as seen in analogous pyrazole syntheses .

- Purification: Crystallization from ethanol:acetone (1:1) yields high-purity product .

Basic: How is the crystal structure of this compound characterized, and what structural features influence its reactivity?

Methodological Answer:

X-ray crystallography is the gold standard. Key structural insights include:

- Dihedral Angles: The angle between the pyrazole ring and the substituted phenyl group (e.g., ~74° in analogs) affects π-π stacking and intermolecular interactions .

- Hydrogen Bonding: Intramolecular N–H⋯O and intermolecular C–H⋯O/N–H⋯N bonds stabilize the crystal lattice, as observed in related pyrazole derivatives .

- Impact on Reactivity: Electron-withdrawing groups (e.g., -Cl, -CN) enhance electrophilic substitution at the pyrazole C4 position .

Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?

Methodological Answer:

Quantum chemical calculations and reaction path simulations are critical:

- Reaction Design: Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., nucleophilic substitution barriers) .

- Solvent Optimization: Computational solvation models (e.g., COSMO-RS) predict solvent effects on yield, favoring polar aprotic solvents like DMSO .

- Machine Learning: Train models on existing pyrazole synthesis data to predict optimal stoichiometry and temperature .

Advanced: How to resolve discrepancies between experimental and theoretical spectroscopic data (e.g., IR/NMR)?

Methodological Answer:

Adopt a multi-technique validation approach:

- Cross-Verification: Compare experimental IR (e.g., C≡N stretch at ~2200 cm⁻¹) and NMR (e.g., pyrazole ring protons at δ 6.5–8.0 ppm) with DFT-simulated spectra .

- Dynamic Effects: Account for solvent and temperature in simulations. For example, DMSO-d6 shifts in NMR can be modeled using implicit solvent models .

- Crystallographic Refinement: Use X-ray data to validate bond lengths/angles, as done in structurally similar pyrazoles .

Basic: What spectroscopic and chromatographic techniques are recommended for purity assessment?

Methodological Answer:

- HPLC-MS: Quantify impurities using reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS detection .

- 1H/13C NMR: Assign peaks via 2D experiments (COSY, HSQC) to confirm regiochemistry (e.g., distinguishing C4 vs. C5 substitution) .

- Elemental Analysis: Validate %C, %H, %N within ±0.4% of theoretical values .

Advanced: What strategies mitigate low yields in nucleophilic substitution steps?

Methodological Answer:

- Solvent Screening: High-polarity solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine group .

- Catalysis: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve aryl halide reactivity .

- Microwave Assistance: Reduce reaction time and improve regioselectivity via controlled dielectric heating .

Advanced: How to analyze intermolecular interactions in the solid state for drug design applications?

Methodological Answer:

- Hirshfeld Surface Analysis: Quantify close contacts (e.g., H⋯Cl, H⋯O) to map interaction hotspots .

- Thermogravimetric Analysis (TGA): Assess thermal stability linked to hydrogen-bonding networks .

- Docking Studies: Use crystal structure data to model binding with biological targets (e.g., adenosine receptors) .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.